

An In-depth Technical Guide to (1R,2R)-1-bromo-2-methylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-methylcyclopentane**

Cat. No.: **B3258946**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-**1-bromo-2-methylcyclopentane**, including its structure, reactivity, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

(1R,2R)-**1-bromo-2-methylcyclopentane** is a halogenated derivative of methylcyclopentane. The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to multiple stereoisomers.^[1] The "(1R,2R)" designation specifies the absolute configuration at these centers, with the bromine atom and the methyl group in a trans relationship on the cyclopentane ring.

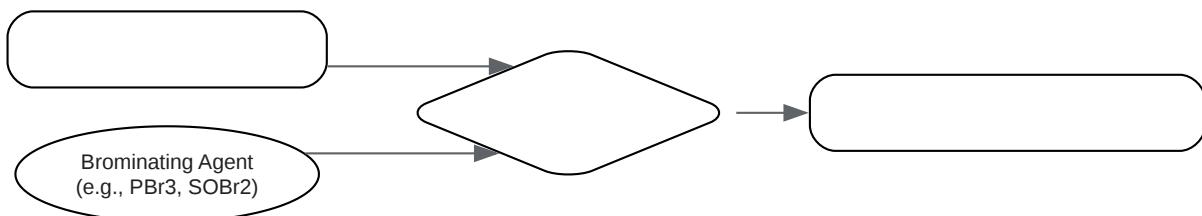
Physical and Chemical Properties

Quantitative experimental data for the physical properties of (1R,2R)-**1-bromo-2-methylcyclopentane** are not readily available in the surveyed literature. The following table summarizes computed data and general properties of **1-bromo-2-methylcyclopentane**.

Property	Value	Source
Molecular Formula	C6H11Br	[1] [2]
Molecular Weight	163.06 g/mol	[1] [2]
IUPAC Name	(1R,2R)-1-bromo-2-methylcyclopentane	
CAS Number	31201-11-3 (for mixture of diastereomers)	[1] [2]
XLogP3-AA (Computed)	2.7	[2]
Topological Polar Surface Area (Computed)	0 Å ²	[2]
Heavy Atom Count (Computed)	7	[2]

Stereochemistry

The cyclopentane ring in **(1R,2R)-1-bromo-2-methylcyclopentane** is not planar and adopts an envelope or half-chair conformation to relieve ring strain. The trans configuration of the bromo and methyl groups influences the molecule's overall shape and reactivity.


Structure of **(1R,2R)-1-bromo-2-methylcyclopentane**.

Synthesis and Reactivity

(1R,2R)-1-bromo-2-methylcyclopentane is a versatile intermediate in organic synthesis.[\[1\]](#) Its reactivity is dominated by the presence of the carbon-bromine bond, which allows for a variety of nucleophilic substitution and elimination reactions.

Synthetic Approach

A specific, detailed experimental protocol for the enantioselective synthesis of **(1R,2R)-1-bromo-2-methylcyclopentane** is not readily available in the public domain. However, a general retrosynthetic analysis suggests that it could be prepared from a chiral precursor, such as **(1R,2R)-2-methylcyclopentanol**, through a stereospecific bromination reaction.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for (1R,2R)-**1-bromo-2-methylcyclopentane**.

Key Reactions

1-bromo-2-methylcyclopentane readily undergoes several types of reactions:

- Nucleophilic Substitution (SN1 and SN2): The bromine atom can be displaced by a variety of nucleophiles. The reaction mechanism (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. For instance, reaction with a strong, small nucleophile in an aprotic solvent would favor an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the bromine.
- Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, **1-bromo-2-methylcyclopentane** can undergo elimination to form alkenes, primarily 1-methylcyclopentene and 3-methylcyclopentene. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for (1R,2R)-**1-bromo-2-methylcyclopentane** are not widely available. The following represents expected spectral characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton spectrum is expected to be complex due to the number of chemically non-equivalent protons and potential for complex spin-spin coupling. The proton attached to the carbon bearing the bromine (CH-Br) would likely appear as a multiplet in the downfield region (around 3.5-4.5 ppm). The methyl protons would appear as a doublet in the upfield

region (around 0.8-1.2 ppm). The cyclopentane ring protons would give rise to a series of overlapping multiplets.

- ^{13}C NMR: The carbon spectrum is expected to show six distinct signals. The carbon attached to the bromine would be the most downfield of the sp^3 carbons (estimated around 50-60 ppm). The carbon bearing the methyl group would also be downfield relative to the other ring carbons. The methyl carbon would appear at a characteristic upfield chemical shift (around 15-25 ppm).

Infrared (IR) Spectroscopy

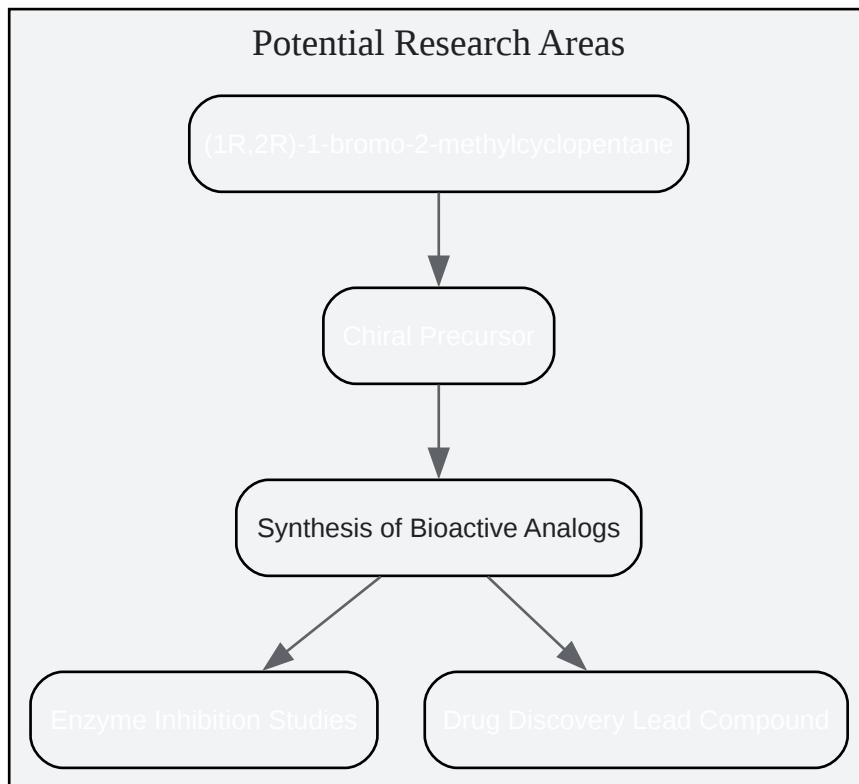
The IR spectrum of (1R,2R)-**1-bromo-2-methylcyclopentane** would be characterized by the following key absorptions:

- C-H stretching (alkane): Strong bands in the region of 2850-3000 cm^{-1} .
- C-H bending (alkane): Bands in the region of 1370-1470 cm^{-1} .
- C-Br stretching: A characteristic band in the fingerprint region, typically between 500-680 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopentane ring.

Potential Applications in Drug Development and Research


While there is no specific research on the biological activity of (1R,2R)-**1-bromo-2-methylcyclopentane**, related classes of compounds, such as halogenated monoterpenes and cyclopentane derivatives, have shown interesting biological activities.

Analogy to Bioactive Halogenated Monoterpenes

Halogenated monoterpenes isolated from marine sources have demonstrated a range of biological activities, including cytotoxic and enzyme-inhibiting properties. For example, some have been shown to inhibit DNA methyltransferase-1 (DNMT1), an enzyme implicated in cancer development.[3] The presence of a halogen atom is often crucial for the biological activity of these natural products.

Potential as a Synthetic Building Block

Given its reactivity, **(1R,2R)-1-bromo-2-methylcyclopentane** can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane ring is a common motif in many biologically active compounds.

[Click to download full resolution via product page](#)

Logical relationships in the potential research applications.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of (1R,2R)-**1-bromo-2-methylcyclopentane** are not available in the public literature. Researchers should refer to general methods for the stereospecific bromination of secondary alcohols and standard procedures for nucleophilic substitution and elimination reactions of alkyl halides, adapting them for this specific substrate.

Conclusion

(1R,2R)-**1-bromo-2-methylcyclopentane** is a chiral alkyl halide with potential as a synthetic intermediate. While specific experimental data for this compound are scarce, its structural and reactive properties can be inferred from general principles of organic chemistry and data from related compounds. Further research is needed to fully characterize this molecule and explore its potential applications, particularly in the synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylcyclopentane|C6H11Br|CAS 31201-11-3 [benchchem.com]
- 2. 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2R)-1-bromo-2-methylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3258946#1r-2r-1-bromo-2-methylcyclopentane-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com